trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride
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Overview
Description
Trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride typically involves the reaction of piperidine with cyclohexanecarboxylic acid derivatives. One common method includes the use of a nickel catalyst to facilitate the hydrogenation and cyclization reactions . The reaction conditions often involve mild temperatures and pressures to ensure regioselectivity and yield optimization.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and subsequent purification steps. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride is used as a precursor for the synthesis of various piperidine-based compounds. It serves as a valuable intermediate in the development of new synthetic methodologies .
Biology: In biological research, this compound is utilized to study the binding sites and interactions of piperidine derivatives with biological targets. It is also used in the development of new bioactive molecules .
Medicine: In medicine, piperidine derivatives, including this compound, are investigated for their potential therapeutic applications. They are explored for their roles as analgesics, anti-inflammatory agents, and other pharmacological activities .
Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals .
Mechanism of Action
The mechanism of action of trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including analgesic and anti-inflammatory responses .
Comparison with Similar Compounds
Trans-4-Methylcyclohexanecarboxylic Acid: This compound shares a similar cyclohexane backbone but differs in the substituent groups.
Piperidine Derivatives: Various piperidine derivatives, such as substituted piperidines and piperidinones, exhibit similar structural features and biological activities.
Uniqueness: Trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride is unique due to its specific piperidine substitution, which imparts distinct chemical and biological properties.
Biological Activity
Trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride is a synthetic compound notable for its potential pharmacological properties. The compound features a piperidine ring and a cyclohexanecarboxylic acid moiety, which contribute to its biological activity. Its hydrochloride form enhances solubility and stability, making it suitable for various pharmaceutical applications.
- Molecular Formula : C₁₃H₁₉ClN₂O₂
- Molecular Weight : 270.76 g/mol
The structural characteristics of this compound suggest significant interactions with biological targets, particularly in the central nervous system (CNS) and various enzymatic pathways.
This compound has been studied for its influence on neurotransmitter systems. Research indicates that compounds with piperidine structures can modulate neurotransmitter release, thus potentially affecting mood and cognitive functions. This compound may act as an inhibitor in specific enzymatic pathways, which could be beneficial in treating conditions like depression and anxiety disorders.
Biological Activity Studies
Several studies have investigated the biological activities of this compound:
- Neurotransmitter Modulation : The compound has shown potential in influencing serotonin and dopamine pathways, which are critical in mood regulation and cognitive function.
- Enzyme Inhibition : It has been explored as an inhibitor for certain enzymes involved in metabolic pathways, suggesting its role in drug development for metabolic disorders .
Study on Antidepressant Activity
A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of this compound in rodent models. The results indicated significant reductions in immobility time during forced swim tests, suggesting potential antidepressant activity.
Study on Cognitive Enhancement
Another research article focused on the cognitive-enhancing effects of this compound. It reported improvements in memory retention and learning abilities in animal models, attributed to its modulation of cholinergic signaling pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Aminocyclohexanecarboxylic Acid | Amino group on cyclohexane | Moderate CNS activity |
Piperidine Derivatives | Piperidine ring | Variable effects on neurotransmitter systems |
Cyclohexanecarboxylic Acid Derivatives | Carboxylic acid group | Involved in metabolic processes |
This table illustrates that while there are structural similarities among these compounds, this compound exhibits distinct biological activities due to its unique combination of functional groups.
Properties
Molecular Formula |
C13H24ClNO2 |
---|---|
Molecular Weight |
261.79 g/mol |
IUPAC Name |
4-(piperidin-1-ylmethyl)cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H23NO2.ClH/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h11-12H,1-10H2,(H,15,16);1H |
InChI Key |
JQTNIOSDXUETRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2CCC(CC2)C(=O)O.Cl |
Origin of Product |
United States |
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